

A Comparative Guide to Azelnidipine Quantification Methods for Researchers

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Compound of Interest

Compound Name: Azelnidipine D7

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This guide provides a detailed comparison of various analytical methods for the quantification of azelnidipine, a dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of methodologies, their performance, and supporting experimental data. The methods discussed primarily include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different published methods for azelnidipine analysis.

Table 1: Comparison of LC-MS/MS Methods for Azelnidipine Quantification in Human Plasma

Parameter	Method 1[1]	Method 2[2][3][4]	Method 3[5]
Linearity Range	0.0125 - 25 ng/mL	0.05 - 40 ng/mL	5.0 ng/mL (LLOQ)
Lower Limit of Quantification (LLOQ)	0.0125 ng/mL	0.05 ng/mL	5.0 ng/mL
Intra-day Precision (%RSD)	3.30 - 7.01%	< 9.5%	-
Inter-day Precision (%RSD)	1.78 - 8.09%	< 11.0%	-
Intra-day Accuracy	-	-	88.91% to 95.65%
Inter-day Accuracy	-	-	90.20% to 102.17%
Internal Standard	Telmisartan	Nicardipine	Nifedipine

Table 2: Comparison of HPLC-UV Methods for Azelnidipine Quantification

Parameter	Method 1 (Bulk & Formulation)[6]	Method 2 (Bulk & Formulation)	Method 3 (Human Plasma)[7]
Matrix	Bulk Drug & Pharmaceutical Dosage Form	Bulk Drug & Pharmaceutical Dosage Form	Human Plasma
Linearity Range	10 - 200 µg/mL	1.0 - 50 µg/mL	0.5 - 12 µg/mL
Limit of Detection (LOD)	0.2 µg/mL	0.19 µg/mL	-
Limit of Quantification (LOQ)	0.637 µg/mL	0.59 µg/mL	0.5 µg/mL
Intra-day Precision (%RSD)	< 2%	< 2%	-
Inter-day Precision (%RSD)	< 2%	< 2%	-
Accuracy (% Recovery)	98 - 102%	98.6 - 99.8%	-
Wavelength	254 nm	254 nm	256 nm

Table 3: UV-Vis Spectrophotometric Methods for Azelnidipine Quantification

Parameter	Method 1 (Bulk & Formulation)[8]	Method 2 (Bulk & Formulation)[9]
Matrix	Bulk Drug & Pharmaceutical Dosage Form	Bulk Drug & Pharmaceutical Dosage Form
Linearity Range	1 - 6 µg/mL	2 - 14 µg/mL
Limit of Detection (LOD)	0.1147 µg/mL	0.77 µg/mL
Limit of Quantification (LOQ)	0.3475 µg/mL	2.36 µg/mL
Intra-day Precision (%RSD)	< 2%	< 2%
Inter-day Precision (%RSD)	< 2%	< 2%
Accuracy (% Recovery)	100.17%	98.54 - 99.98%
Wavelength (λ _{max})	245 nm	257 nm

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published literature and provide a general framework for the quantification of azelnidipine.

LC-MS/MS Method for Azelnidipine in Human Plasma

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.

- Sample Preparation (Protein Precipitation):
 - To 100 µL of human plasma, add 20 µL of internal standard (e.g., Telmisartan).
 - Add 300 µL of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes.

- Collect the supernatant and inject a portion into the LC-MS/MS system.[\[1\]](#)
- Chromatographic Conditions:
 - Column: C18 analytical column.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate with 0.1% formic acid.[\[1\]](#)
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Injection Volume: 5 - 20 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM).[\[1\]](#)
 - MRM Transitions:
 - Azelnidipine: m/z 583.3 \rightarrow 167.2[\[1\]](#)
 - Telmisartan (IS): m/z 515.3 \rightarrow 497.2[\[1\]](#)

RP-HPLC-UV Method for Azelnidipine in Bulk and Pharmaceutical Formulations

This method is robust and widely used for quality control of pharmaceutical products.

- Sample Preparation (Tablets):
 - Weigh and finely powder 20 tablets.
 - Transfer a quantity of powder equivalent to a single dose of azelnidipine into a volumetric flask.
 - Add a suitable diluent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to volume.

- Filter the solution through a 0.45 µm filter before injection.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
 - Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30, v/v).[6]
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.[6]
 - Injection Volume: 20 µL.

UV-Vis Spectrophotometric Method for Azelnidipine in Bulk Drug

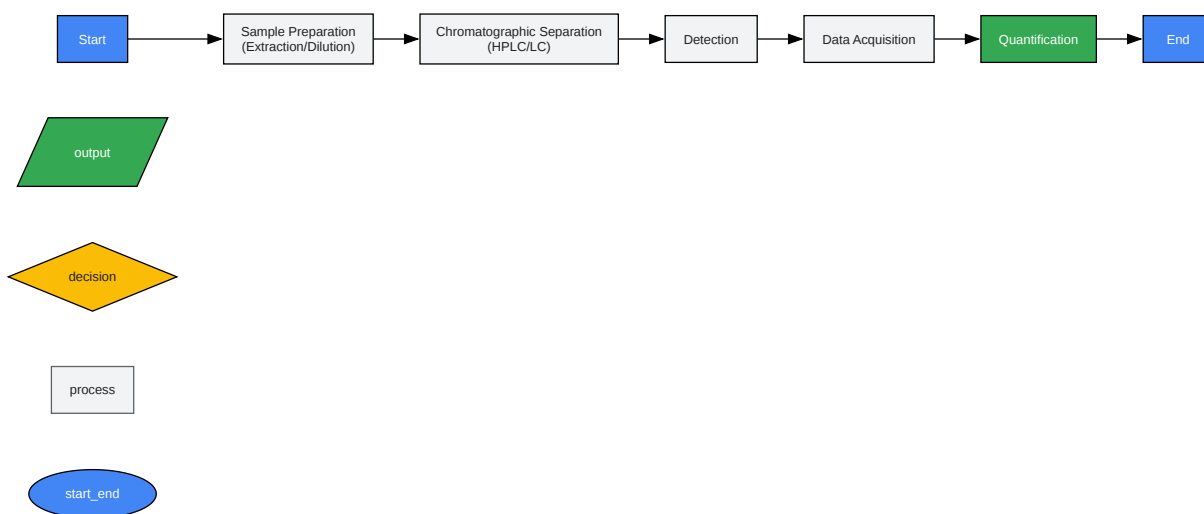
This is a simple and cost-effective method for the quantification of azelnidipine in bulk drug and simple formulations.

- Sample Preparation:
 - Accurately weigh a quantity of azelnidipine standard or sample.
 - Dissolve in a suitable solvent (e.g., methanol) in a volumetric flask to obtain a stock solution.[8][9]
 - Prepare a series of dilutions from the stock solution to fall within the linear range of the assay.[9]
- Spectrophotometric Analysis:
 - Solvent: Methanol.[8][9]
 - Wavelength Scan: Scan the sample solution from 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}).[9]

- Measurement: Measure the absorbance of the standard and sample solutions at the λ_{max} (e.g., 257 nm).[9]
- Quantification: Calculate the concentration of azelnidipine in the sample by comparing its absorbance with that of the standard solution.

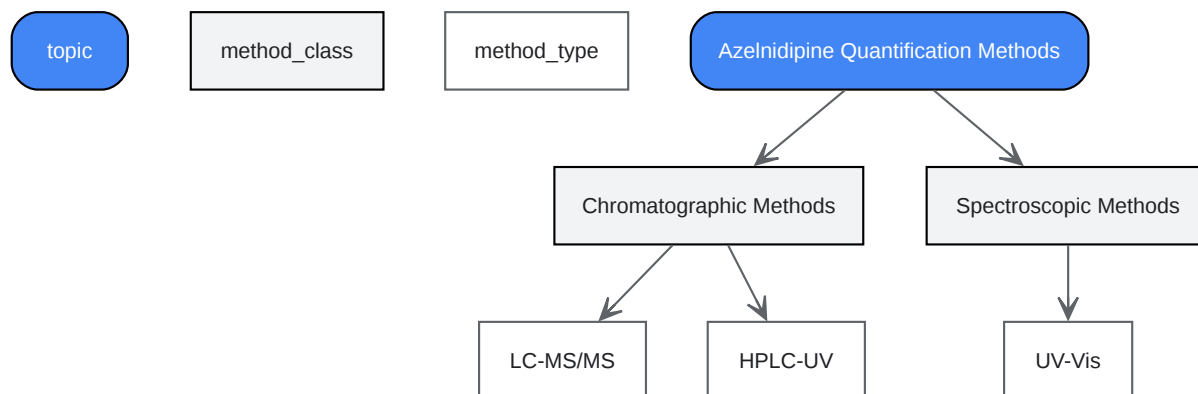
Visualizations

The following diagrams illustrate the experimental workflow and the logical hierarchy of the analytical methods.



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Caption: General experimental workflow for chromatographic analysis of azelnidipine.



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Caption: Hierarchy of analytical methods for azelnidipine quantification.

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